4-Acetyl-4-phenylpiperidine
Overview
Description
Synthesis Analysis
The synthesis of 4-Acetyl-4-phenylpiperidine involves several methods, including cyclization reactions. One common approach is the reaction between 4-phenylpiperidine and an acetylating agent (such as acetic anhydride or acetyl chloride). The resulting product is this compound. Researchers have explored variations of this reaction to optimize yields and purity .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered piperidine ring with an acetyl group attached to one of the nitrogen atoms. The phenyl group is bonded to another carbon atom in the ring. The hydrochloride salt form is commonly encountered in research and pharmaceutical contexts .
Scientific Research Applications
Synthesis and Pharmacological Properties
- 4-Acetyl-4-phenylpiperidine and its derivatives have been synthesized and evaluated for their analgesic activities. In studies, these derivatives showed significant protection against writhing in mice, indicating potential for analgesic applications (Saify et al., 1999).
- Another application is found in the synthesis of substituted 4-acetylamino-4-phenylpiperidines, useful in the development of novel pharmacological compounds (Sokolova et al., 1997).
Analgesic and Anesthetic Agents
- 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines, which include this compound analogues, have shown promise as potent opioid analgesic and anesthetic agents. These compounds have been noted for their favorable pharmacological profiles (Kudzma et al., 1989).
Conformational Studies in Medicinal Chemistry
- Conformational studies of 4-phenylpiperidine analgesics, including derivatives of this compound, provide insights into the structure-activity relationships critical in medicinal chemistry (Froimowitz, 1982).
Biochemistry and Molecular Biology
- The compound has been used in studies related to protein acetylation, a key post-translational modification in eukaryotes. Alkynyl-acetyl-CoA analogues of this compound serve as substrates for lysine acetyltransferase, providing a tool for monitoring protein acetylation (Yang et al., 2010).
Potential Therapeutic Applications
- In the context of Alzheimer's disease, studies have shown that compounds related to this compound, such as Sodium 4-phenylbutyrate (4-PBA), can reverse spatial learning and memory deficits in mouse models of Alzheimer's, offering a novel approach for treatment (Ricobaraza et al., 2009).
Mechanism of Action
Safety and Hazards
As with any chemical compound, precautions should be taken when handling 4-Acetyl-4-phenylpiperidine. It is essential to follow safety guidelines, wear appropriate protective gear, and work in a well-ventilated area. Specific safety data can be found in Material Safety Data Sheets (MSDS) provided by suppliers .
Future Directions
Properties
IUPAC Name |
1-(4-phenylpiperidin-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(15)13(7-9-14-10-8-13)12-5-3-2-4-6-12/h2-6,14H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHWHRHOEKYEJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCNCC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188335 | |
Record name | Methyl (4-phenyl-4-piperidyl) ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34798-80-6 | |
Record name | 1-(4-Phenyl-4-piperidinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34798-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetyl-4-phenylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034798806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PIPERIDINYL METHYL KETONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl (4-phenyl-4-piperidyl) ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (4-phenyl-4-piperidyl) ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.457 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ACETYL-4-PHENYLPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LE6DD6KH9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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